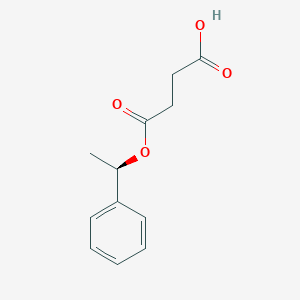

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid

CAS No.:

Cat. No.: VC16537941

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid |

| Standard InChI | InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |

| Standard InChI Key | IITVAEZXZLJTLD-SECBINFHSA-N |

| Isomeric SMILES | C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O |

| Canonical SMILES | CC(C1=CC=CC=C1)OC(=O)CCC(=O)O |

Introduction

Structural Characteristics and Stereochemical Significance

The molecular formula of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid is , with a molar mass of 222.24 g/mol. Its structure comprises three critical components:

-

Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group () at the first position.

-

Ketone Group: A carbonyl () at the fourth carbon, which enhances electrophilic reactivity.

-

Phenylethoxy Substituent: A chiral 1-phenylethoxy group () at the fourth carbon, introducing stereochemical complexity.

The (R)-configuration at the chiral center (C-1 of the phenylethoxy group) dictates its spatial orientation, influencing interactions with biological targets and synthetic pathways. The phenyl group contributes to hydrophobicity, while the ether linkage modulates solubility in polar solvents .

Synthetic Methodologies

Optimization Challenges

-

Solvent Effects: Reactions in acetic acid–water mixtures (50–70% acetic acid) enhance enolization of the ketone, accelerating reactivity .

-

Temperature Control: Elevated temperatures (303–313 K) improve reaction rates but risk racemization, necessitating precise thermal management .

Chemical Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Behavior

The ketone group undergoes nucleophilic additions, while the carboxylic acid participates in condensation reactions (e.g., esterification). Key reactions include:

-

Oxidation: Chromium-based oxidants like benzimidazolium fluorochromate (BIFC) selectively oxidize the α-carbon, yielding dicarboxylic acids .

-

Acid-Catalyzed Cleavage: The phenylethoxy group is susceptible to hydrolysis under acidic conditions, generating phenol and 4-oxobutanoic acid.

Kinetic and Thermodynamic Data

A kinetic study of 4-oxo-4-phenyl butanoic acid oxidation by BIFC in acetic acid–water media revealed:

| Parameter | Value (50% AcOH, 303 K) |

|---|---|

| Rate Constant () | dm³/mol·s |

| Activation Energy () | 45.2 kJ/mol |

| Entropy Change () | -120 J/mol·K |

These data suggest a polar transition state stabilized by high acetic acid content, aligning with Amis’s solvent dielectric theory .

Applications in Pharmaceutical Development

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume